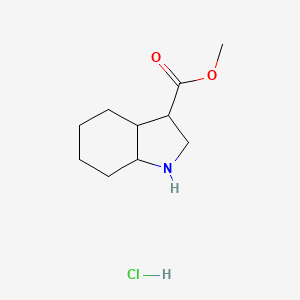![molecular formula C7H9N3O2 B13549399 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidobicyclo[310]hexane-1-carboxylic acid is a unique organic compound characterized by its azido group and bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the photochemical decomposition of pyrazolines, which provides a practical route to the desired bicyclic structure . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 4-Azidobicyclo[31The use of transition metal catalysis and photoredox catalysis are potential methods for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Substituted bicyclohexane derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-substituted bicyclohexane derivatives.
Applications De Recherche Scientifique
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the bicyclic scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure but differ in the position and nature of the substituents.
Bicyclo[3.1.0]hexane Derivatives: Compounds with different functional groups attached to the bicyclic scaffold.
Uniqueness
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various applications. The combination of the bicyclic structure and the azido group makes it a valuable compound in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-5-1-2-7(6(11)12)3-4(5)7/h4-5H,1-3H2,(H,11,12) |
Clé InChI |
MKPNYTOSTFBRBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2C1N=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)


